4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile
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Overview
Description
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a nicotinic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitrile group to the nicotinic acid derivative.
Substitution: Substitution reactions to introduce the fluorophenyl and methoxyphenoxy groups.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrile groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group may yield corresponding amines.
Scientific Research Applications
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Interaction with specific receptors or enzymes.
Pathway modulation: Influence on biochemical pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)pyridine
- 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)benzonitrile
Uniqueness
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRMFRXCBTNBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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